
2-(3-Chloro-4-hydroxyphenyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-hydroxyphenyl)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a chloro and hydroxy group attached to the phenyl ring, along with a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-hydroxyphenyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the desired benzonitrile . This reaction typically requires mild conditions and can be catalyzed by acids.
Industrial Production Methods: Industrial production of benzonitriles often involves the ammoxidation of substituted toluenes. For example, 2-chlorotoluene can be oxidized in the presence of ammonia and air to produce 2-chlorobenzonitrile . This method is advantageous due to its scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Chloro-4-hydroxyphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted benzonitriles with various functional groups.
Applications De Recherche Scientifique
2-(3-Chloro-4-hydroxyphenyl)benzonitrile has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-4-hydroxyphenyl)benzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
2-Chlorobenzonitrile: Similar in structure but lacks the hydroxy group.
4-Chloro-2-nitrobenzonitrile: Contains a nitro group instead of a hydroxy group.
4-(3-Hydroxyphenyl)benzonitrile: Similar structure but without the chloro group.
Uniqueness: 2-(3-Chloro-4-hydroxyphenyl)benzonitrile is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields.
Propriétés
Formule moléculaire |
C13H8ClNO |
|---|---|
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
2-(3-chloro-4-hydroxyphenyl)benzonitrile |
InChI |
InChI=1S/C13H8ClNO/c14-12-7-9(5-6-13(12)16)11-4-2-1-3-10(11)8-15/h1-7,16H |
Clé InChI |
FTJPNNCMPVMVDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


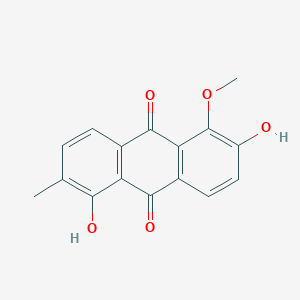
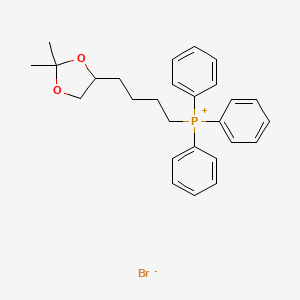
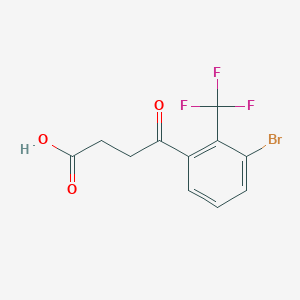
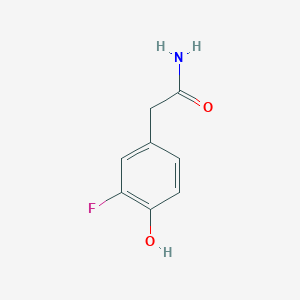
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1,4-disulfonic acid](/img/structure/B13149136.png)
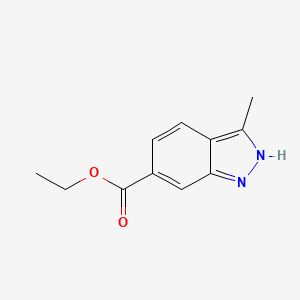
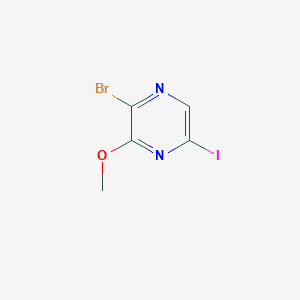
![N-[(Dimethyl-1,3-thiazol-2-YL)methyl]thiophen-3-amine](/img/structure/B13149149.png)
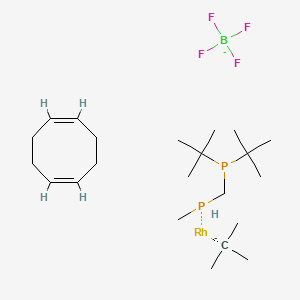

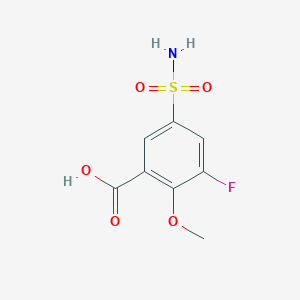

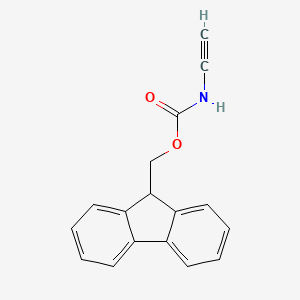
![8-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B13149192.png)
